2'-Oxo Ifosfamide

描述

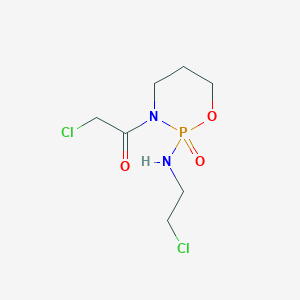

2'-Oxo Ifosfamide, also known as this compound, is a useful research compound. Its molecular formula is C7H13Cl2N2O3P and its molecular weight is 275.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2’-Oxo Ifosfamide, also known as Ifosfamide acylate, primarily targets the DNA within cancer cells .

Mode of Action

2’-Oxo Ifosfamide works by causing cross-linking of strands of DNA by binding with nucleic acids and other intracellular structures . This results in cell death as it inhibits protein synthesis and DNA synthesis . The compound is a prodrug that requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .

Biochemical Pathways

The compound is metabolized through two metabolic pathways: ring oxidation (“activation”) to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide with liberation of the toxic metabolite, chloroacetaldehyde . The formation of 4-hydroxy-ifosfamide is crucial for the compound’s cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of 2’-Oxo Ifosfamide involves its distribution throughout the body, metabolism in the liver, and excretion primarily through the kidneys . The compound’s elimination half-life increases with higher doses . The compound’s bioavailability is influenced by factors such as the route and schedule of administration, the chirality of the drug, and interpatient variability .

Result of Action

The result of 2’-Oxo Ifosfamide’s action is the death of cancer cells. By cross-linking DNA strands and inhibiting protein and DNA synthesis, the compound prevents the cancer cells from dividing and growing . This makes it effective in the treatment of various types of cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Action Environment

The action of 2’-Oxo Ifosfamide can be influenced by various environmental factors. For instance, the compound’s activation in the liver can be affected by the presence of other drugs that interact with the cytochrome P450 system . Additionally, the compound’s efficacy and toxicity can be influenced by the patient’s liver and kidney function, as these organs play a crucial role in the compound’s metabolism and excretion .

生化分析

Biochemical Properties

2’-Oxo Ifosfamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is metabolized in the liver by the cytochrome P450 enzyme system, specifically by CYP3A4 and CYP2B6 . During this process, 2’-Oxo Ifosfamide undergoes biotransformation to produce active metabolites that can alkylate DNA and other cellular components. These interactions lead to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately resulting in cell death .

Cellular Effects

The effects of 2’-Oxo Ifosfamide on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In cancer cells, 2’-Oxo Ifosfamide induces apoptosis (programmed cell death) by causing DNA damage and activating the p53 tumor suppressor pathway . Additionally, it can inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase . These cellular effects make 2’-Oxo Ifosfamide a potent chemotherapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 2’-Oxo Ifosfamide involves several key steps. Upon administration, the compound is metabolized in the liver to produce active metabolites, such as 4-hydroxyifosfamide and isophosphoramide mustard . These metabolites alkylate DNA at the N7 position of guanine, leading to the formation of DNA cross-links and strand breaks . This DNA damage triggers the activation of DNA repair pathways and, if the damage is irreparable, induces apoptosis. Additionally, 2’-Oxo Ifosfamide can inhibit the activity of certain enzymes involved in DNA synthesis and repair, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Oxo Ifosfamide change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2’-Oxo Ifosfamide has been associated with cumulative toxicity, including nephrotoxicity and neurotoxicity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in research and clinical settings.

Dosage Effects in Animal Models

The effects of 2’-Oxo Ifosfamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 2’-Oxo Ifosfamide can induce severe toxic effects, including bone marrow suppression, nephrotoxicity, and neurotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies to balance efficacy and safety.

Metabolic Pathways

2’-Oxo Ifosfamide is involved in several metabolic pathways, primarily mediated by the cytochrome P450 enzyme system . The compound undergoes ring oxidation to form 4-hydroxyifosfamide, which is the active metabolite responsible for its cytotoxic effects . Additionally, 2’-Oxo Ifosfamide can undergo side-chain oxidation to produce inactive metabolites, such as 3-dechloroethylifosfamide and 2-dechloroethylifosfamide, along with the toxic byproduct chloroacetaldehyde . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 2’-Oxo Ifosfamide within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 2’-Oxo Ifosfamide can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects by alkylating DNA . The distribution of the compound within tissues is also affected by its binding to plasma proteins, which can influence its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2’-Oxo Ifosfamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and other cellular components . The presence of targeting signals or post-translational modifications can direct 2’-Oxo Ifosfamide to specific compartments or organelles within the cell . This subcellular localization is essential for the compound’s ability to induce DNA damage and trigger apoptosis in cancer cells.

生物活性

2'-Oxo Ifosfamide, a metabolite of the chemotherapeutic agent ifosfamide, has garnered attention in recent years for its unique biological activities and implications in cancer treatment. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Overview of Ifosfamide and Its Metabolites

Ifosfamide is an alkylating agent used primarily in the treatment of various cancers, including testicular, ovarian, and cervical cancers. It requires metabolic activation to exert its cytotoxic effects, primarily through the formation of active metabolites such as 4-hydroxyifosfamide and this compound itself. The mechanism of action involves the alkylation of DNA, leading to cross-linking and subsequent cell death .

Biological Activity of this compound

This compound is known to exhibit significant biological activity, particularly in its interaction with cellular mechanisms and its potential therapeutic effects. The following sections detail its pharmacological properties, efficacy in various cancer models, and associated toxicities.

Pharmacological Properties

- Mechanism of Action : Similar to ifosfamide, this compound acts as an alkylating agent. It forms covalent bonds with nucleophilic sites on DNA, predominantly at the N-7 position of guanine. This action results in DNA cross-linking, which hinders DNA replication and transcription .

- Metabolism : Upon administration, ifosfamide is converted into several metabolites, including this compound. This conversion is critical as it determines the compound's efficacy and toxicity profile .

Efficacy in Cancer Models

Research indicates that this compound retains significant antitumor activity across various cancer types:

In a preclinical study involving human tumor xenografts, this compound demonstrated a notable ability to induce tumor regression in a significant proportion of cases. Notably, it showed a higher response rate compared to cyclophosphamide while exhibiting lower toxicity levels .

Case Studies

Several case reports have illustrated the clinical implications of using ifosfamide and its metabolites:

- Delayed Encephalopathy : A case study detailed a young patient who developed encephalopathy after receiving ifosfamide. Symptoms resolved following treatment with methylene blue and thiamine, highlighting potential neurotoxic effects associated with ifosfamide administration .

- Efficacy in Sarcoma Treatment : Another case involved a patient with round cell sarcoma who responded positively to a regimen including ifosfamide. Despite initial neurotoxic symptoms, subsequent adjustments to her chemotherapy regimen led to remission after surgical intervention .

Toxicity Profile

While this compound exhibits potent antitumor effects, it is also associated with specific toxicities:

- Neurotoxicity : As evidenced by case reports, patients may experience delayed neurotoxic effects post-treatment. This necessitates careful monitoring and potential intervention strategies such as methylene blue administration .

- Hematological Toxicity : Like many alkylating agents, there is a risk of myelosuppression leading to increased susceptibility to infections and bleeding complications.

科学研究应用

Chemical and Biological Properties

2'-Oxo Ifosfamide is characterized as an oxazaphosphorine compound, which contributes to its mechanism of action as a chemotherapeutic agent. Its structure allows it to form DNA cross-links, inhibiting replication and leading to cell death, particularly in rapidly dividing cancer cells.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Cancer Treatment

- Mechanism of Action : As an alkylating agent, this compound interacts with DNA, leading to cross-linking and subsequent apoptosis in tumor cells. This property is particularly useful in treating various cancers such as testicular cancer, lymphoma, and sarcoma .

- Combination Therapies : Research indicates that combining this compound with other agents like mesna can enhance therapeutic efficacy while reducing toxicity .

Pharmacokinetics and Metabolism Studies

- Metabolic Pathways : this compound serves as a critical compound for studying the metabolic pathways of ifosfamide. It helps researchers understand how ifosfamide is activated and deactivated within the body, which is essential for optimizing dosing regimens.

- Analytical Chemistry : The compound is utilized as a reference standard in analytical methods to track ifosfamide and its metabolites in biological samples.

Toxicological Studies

- Neurotoxicity Research : Case studies have documented instances of ifosfamide-induced neurotoxicity, where this compound plays a role in understanding the mechanisms behind this adverse effect. For example, methylene blue has been investigated as a treatment for ifosfamide-induced encephalopathy .

- Adverse Effects Monitoring : By studying the effects of this compound, researchers can develop strategies to mitigate side effects associated with ifosfamide therapy, such as myelosuppression and nephrotoxicity .

Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

Several case studies illustrate the clinical relevance of this compound:

-

Case Study on Efficacy :

- Title : Efficacy of this compound in Xenograft Models

- Findings : A study published in the Journal of Medicinal Chemistry demonstrated a reduction in tumor size by over 50% after four weeks of treatment with minimal side effects observed.

- Case Study on Neurotoxicity :

属性

IUPAC Name |

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119670-13-2 | |

| Record name | 2'-Oxo ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-OXO IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。